molecular formula C12H24S6 B1212466 1,4,7,10,13,16-Hexathiacyclooctadecane CAS No. 296-41-3

1,4,7,10,13,16-Hexathiacyclooctadecane

Cat. No.: B1212466
CAS No.: 296-41-3
M. Wt: 360.7 g/mol
InChI Key: HELCSRZMDRYPIJ-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexathiacyclooctadecane is a macrocyclic compound with the molecular formula C12H24S6. It is known for its ability to form complexes with various metal ions due to the presence of six sulfur atoms in its structure. This compound is also referred to as a crown thioether, which is a type of crown ether where oxygen atoms are replaced by sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13,16-Hexathiacyclooctadecane can be synthesized through the reaction of bis(2-mercaptoethyl) sulfide with ethane-1,1’-thiobis(2-chloroethyl)thio . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the macrocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16-Hexathiacyclooctadecane undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with transition metal ions due to the presence of sulfur atoms.

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Thiolates, amines.

    Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.

Major Products

    Metal Complexes: Complexes with metals such as silver, gold, and platinum.

    Oxidized Products: Sulfoxides and sulfones.

    Substituted Derivatives: Products with various functional groups attached to the sulfur atoms.

Scientific Research Applications

1,4,7,10,13,16-Hexathiacyclooctadecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential to interact with biological molecules and metal ions in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of sensors and separation processes for metal ions.

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-Hexathiacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various applications.

Comparison with Similar Compounds

1,4,7,10,13,16-Hexathiacyclooctadecane is unique due to its six sulfur atoms, which provide strong binding affinity for metal ions. Similar compounds include:

    1,4,7-Trithiacyclononane: Contains three sulfur atoms and forms less stable complexes compared to this compound.

    1,4,7,10,13,16-Hexaoxacyclooctadecane: Contains six oxygen atoms instead of sulfur, resulting in different binding properties and reactivity.

    1,4,7,10-Tetrathiacyclododecane: Contains four sulfur atoms and forms moderately stable complexes.

These comparisons highlight the unique properties of this compound, particularly its strong affinity for metal ions and its versatility in forming stable complexes.

Properties

IUPAC Name

1,4,7,10,13,16-hexathiacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24S6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCSRZMDRYPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCSCCSCCSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183779
Record name 1,4,7,10,13,16-Hexathiacyclooctadecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296-41-3
Record name 1,4,7,10,13,16-Hexathiacyclooctadecane
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Record name NSC295590
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Record name 1,4,7,10,13,16-Hexathiacyclooctadecane
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Record name 1,4,7,10,13,16-Hexathiacyclooctadecane
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Record name 1,4,7,10,13,16-HEXATHIACYCLOOCTADECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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